
1-(2-Chlorophenoxy)propan-2-yl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenoxy)propan-2-yl pentanoate is a chemical compound with the molecular formula C14H19ClO3 and a molecular weight of 270.75 g/mol . It is known for its various applications in scientific research and industry. The compound is characterized by its density of 1.106 g/cm³ and a boiling point of 336.6°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)propan-2-yl pentanoate typically involves the reaction of 2-chlorophenol with propylene oxide to form 1-(2-chlorophenoxy)propan-2-ol. This intermediate is then esterified with pentanoic acid under acidic conditions to yield the final product . The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenoxy)propan-2-yl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenoxy)propan-2-yl pentanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl pentanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromophenoxy)propan-2-yl pentanoate
- 1-(2-Fluorophenoxy)propan-2-yl pentanoate
- 1-(2-Methylphenoxy)propan-2-yl pentanoate
Uniqueness
1-(2-Chlorophenoxy)propan-2-yl pentanoate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5451-94-5 |
|---|---|
Molekularformel |
C14H19ClO3 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
1-(2-chlorophenoxy)propan-2-yl pentanoate |
InChI |
InChI=1S/C14H19ClO3/c1-3-4-9-14(16)18-11(2)10-17-13-8-6-5-7-12(13)15/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
IPGSWUOJEFFMES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC(C)COC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


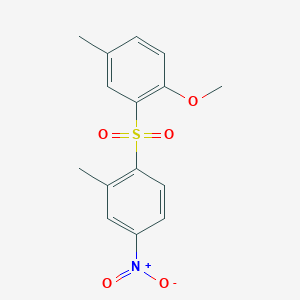
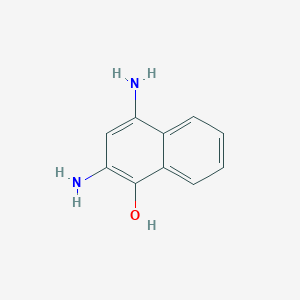
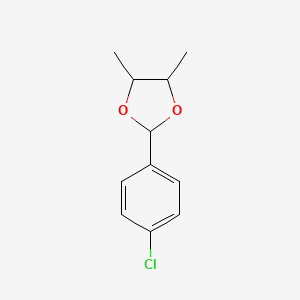
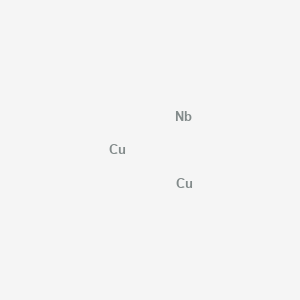
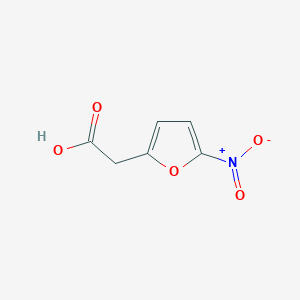
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)
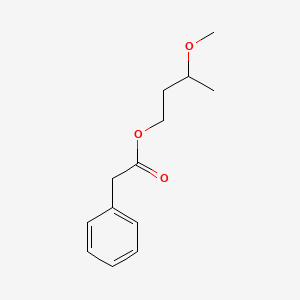
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
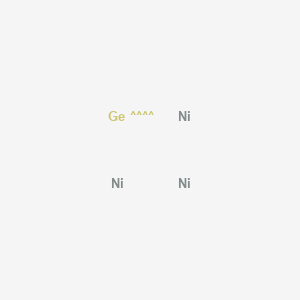
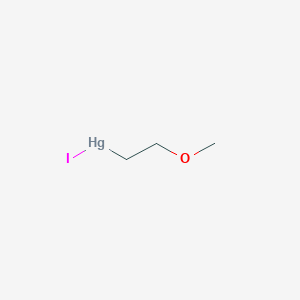

![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

